molecular formula C10H6F2N2O3 B1435281 1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid CAS No. 2096986-06-8

1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid

Cat. No. B1435281
M. Wt: 240.16 g/mol
InChI Key: MNZGFXJMZRDFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 3′,5′-Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, which is a fluorinated acetophenone .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, the Dimroth rearrangement is a common method used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .

Scientific Research Applications

Synthesis and Biological Applications

1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid falls under the category of pyrazole carboxylic acid derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The heterocyclic compounds, particularly pyrazole carboxylic acid derivatives, have been acknowledged for their applicability in synthesizing biologically active compounds. These derivatives exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis and the associated biological applications underscore the importance of these compounds in developing new therapeutic agents. The comprehensive review by A. Cetin (2020) highlights the synthetic methods and biological activities of these derivatives, providing a foundation for further research in medicinal chemistry (Cetin, 2020).

Role in Heterocycles Synthesis

The chemistry of pyrazoline derivatives, such as 1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid, is crucial for the synthesis of various heterocyclic compounds. These derivatives serve as building blocks for creating diverse heterocyclic structures including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds facilitates the generation of versatile heterocycles under mild reaction conditions, making them valuable in the synthesis of complex molecules for pharmaceutical applications. M. A. Gomaa and H. Ali (2020) provide an overview of recent progress in the chemistry of these compounds, illustrating their significance in the synthesis of heterocycles and dyes (Gomaa & Ali, 2020).

Safety And Hazards

The safety data sheet for a related compound, 3-(3,5-Difluorophenyl)propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(3,5-difluorophenyl)-3-oxo-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-5-1-6(12)3-7(2-5)14-9(15)8(4-13-14)10(16)17/h1-4,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGFXJMZRDFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
Reactant of Route 3
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.